1-Benzyl-1-methylurea
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Overview
Description
1-Benzyl-1-methylurea is a specialty product used in proteomics research . It has a molecular formula of C9H12N2O and a molecular weight of 164.2 .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could potentially include this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Chemical Reactions Analysis
The synthesis of N-substituted ureas, including this compound, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Scientific Research Applications
Chemical Reactions and Synthesis :
- Butler and Leitch (1980) investigated the reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution, providing insights into the mechanistic aspects of urea chemistry and its derivatives (Butler & Leitch, 1980).
Biological Activity and Therapeutic Potentials :
- Meenongwa et al. (2015) explored the DNA-interacting and biological properties of copper(II) complexes derived from amidino-O-methylurea, highlighting their antibacterial properties and cytotoxicity against certain cancer cell lines (Meenongwa et al., 2015).
Applications in Material Science and Engineering :
- Torres et al. (2014) studied the behavior of derivatives such as 1,3-dibenzylthiourea as corrosion inhibitors in steel, offering insights into their effectiveness and potential industrial applications (Torres et al., 2014).
- Ashfaq et al. (2021) synthesized unsymmetrical acyl thiourea derivatives and evaluated their third-order nonlinear optical properties, indicating their potential use in nonlinear optical applications (Ashfaq et al., 2021).
Pharmacological and Toxicological Research :
- Sternson and Gammans (1975) conducted a study on the rearrangement of aromatic hydroxylamine, including 1-hydroxy-1-phenyl-3-methylurea, in rats, contributing to the understanding of hepatic isomerase-catalyzed rearrangements (Sternson & Gammans, 1975).
Physical and Chemical Properties Analysis :
- Ferloni and Gatta (1995) measured the heat capacities of N-methylurea and other urea derivatives, providing valuable data for thermodynamic analysis and material science applications (Ferloni & Gatta, 1995).
Molecular Structure and Spectroscopy Studies :
- Lestard et al. (2015) characterized 1-Benzyl-3-furoyl-1-phenylthiourea using various spectroscopic techniques, providing insights into its molecular structure and stability (Lestard et al., 2015).
properties
IUPAC Name |
1-benzyl-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLKRQZILLTMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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